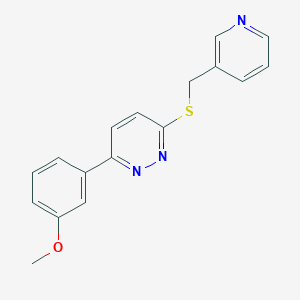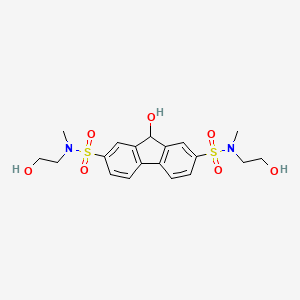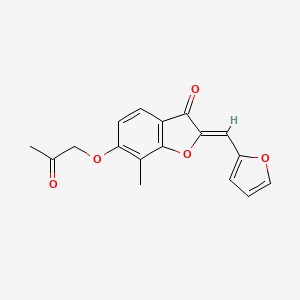![molecular formula C11H16O2 B2925524 (2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol CAS No. 2248188-51-2](/img/structure/B2925524.png)
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol is a chemical compound that belongs to the family of alcohols. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. In
Mechanism of Action
The mechanism of action of ((2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol)-2-[3-(Methoxymethyl)phenyl]propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various compounds. In addition, (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol has been shown to have potential medicinal properties, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol are not well understood. However, studies have shown that this compound has potential medicinal properties, particularly in the treatment of various diseases. In addition, (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol has shown promising results in the development of new drugs, although further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using ((2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol)-2-[3-(Methoxymethyl)phenyl]propan-1-ol in lab experiments include its potential use as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various compounds. In addition, this compound has shown promising results in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
The limitations of using (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol in lab experiments include the need for further research to fully understand its mechanism of action and biochemical and physiological effects. In addition, the synthesis method of this compound can be complex and may require specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of ((2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol)-2-[3-(Methoxymethyl)phenyl]propan-1-ol. These include:
1. Further investigation into the mechanism of action and biochemical and physiological effects of this compound.
2. Development of new drugs for the treatment of various diseases using (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol as a building block.
3. Exploration of the potential use of (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol in asymmetric synthesis.
4. Development of new methods for the synthesis of (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol that are more efficient and cost-effective.
5. Investigation into the potential use of (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol is a chemical compound that has potential applications in various fields, including medicine, chemistry, and biology. This compound has shown promising results in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol, as well as to explore its potential use in other fields.
Synthesis Methods
The synthesis method of ((2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol)-2-[3-(Methoxymethyl)phenyl]propan-1-ol involves the reaction of 3-(Methoxymethyl)benzaldehyde with (R)-1-phenylethanol in the presence of a catalyst. This reaction leads to the formation of the desired product, (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol.
Scientific Research Applications
((2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol)-2-[3-(Methoxymethyl)phenyl]propan-1-ol has potential applications in scientific research, particularly in the fields of medicine, chemistry, and biology. This compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various compounds. In addition, (this compound)-2-[3-(Methoxymethyl)phenyl]propan-1-ol has shown promising results in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(2R)-2-[3-(methoxymethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBPSOKXXQMLC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)


![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)

